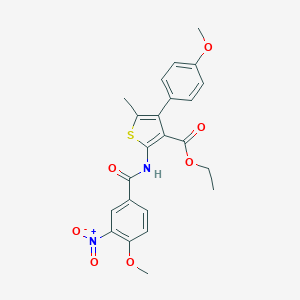![molecular formula C22H19FN2O3 B450290 3-FLUORO-N'~1~-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B450290.png)
3-FLUORO-N'~1~-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro group, a methoxy group, and a phenoxymethyl group attached to a benzohydrazide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide typically involves a multi-step process:
Formation of the hydrazide core: This step involves the reaction of 3-fluorobenzohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the methoxy and phenoxymethyl groups: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy and phenoxymethyl groups are introduced onto the aromatic ring.
Final condensation reaction: The hydrazone intermediate is then reacted with 4-methoxy-3-(phenoxymethyl)benzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of new functional groups such as halides, alkyl groups, or amines.
科学研究应用
3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
相似化合物的比较
Similar Compounds
- 3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide
- 4-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide
- 3-chloro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide
Uniqueness
3-fluoro-N’-{(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}benzohydrazide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy and phenoxymethyl groups also contributes to its distinct properties compared to similar compounds.
属性
分子式 |
C22H19FN2O3 |
|---|---|
分子量 |
378.4g/mol |
IUPAC 名称 |
3-fluoro-N-[(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H19FN2O3/c1-27-21-11-10-16(12-18(21)15-28-20-8-3-2-4-9-20)14-24-25-22(26)17-6-5-7-19(23)13-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI 键 |
JAOZBKDGBXPXRA-ZVHZXABRSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F)COC3=CC=CC=C3 |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)COC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(4-fluorophenyl)-5-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450209.png)
![4-Ethyl 2-methyl 5-[(2-iodobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450211.png)
![N-{3-[N-({4-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B450212.png)

![Methyl 2-[(4-chlorobenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B450216.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide](/img/structure/B450219.png)
![4-bromo-N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450221.png)
![5-chloro-N-{4-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450224.png)
![Isopropyl 4-(4-chlorophenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450225.png)
![N'-[(3,4-dimethylphenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B450227.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B450228.png)
![2-{[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B450230.png)
![Ethyl 5-methyl-2-[(5-methyl-2-furoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450231.png)
![N-(2-fluorobenzyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B450232.png)
